molecular formula C12H14ClFN4 B8219701 1-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride

1-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B8219701
M. Wt: 268.72 g/mol
InChI Key: CABCSDNRCGYSEL-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a triazole ring

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and pyrrolidinyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as catalytic processes and continuous flow synthesis.

Chemical Reactions Analysis

1-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

1-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-bromophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    1-(2-methylphenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific chemical properties conferred by the fluorine atom, which can influence its reactivity, biological activity, and overall stability.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4.ClH/c13-10-3-1-2-4-11(10)17-12(15-8-16-17)9-5-6-14-7-9;/h1-4,8-9,14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCSDNRCGYSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=NN2C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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